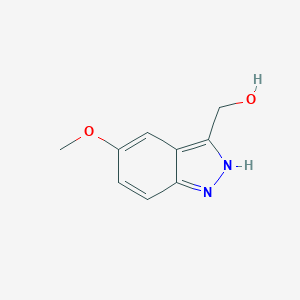

(5-Methoxy-1H-indazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxy-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKSZQFRAVLLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-Methoxy-1H-indazol-3-yl)methanol

Abstract

(5-Methoxy-1H-indazol-3-yl)methanol, a key heterocyclic compound, serves as a pivotal structural motif and versatile building block in the landscape of modern medicinal chemistry. Its indazole core is a well-established pharmacophore found in numerous biologically active agents, and the specific substitution pattern of this molecule—a methoxy group at the 5-position and a hydroxymethyl group at the 3-position—provides a unique combination of electronic properties and reactive handles for synthetic elaboration. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, characterization, and chemical reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this intermediate for the design and synthesis of novel therapeutic agents. Detailed experimental protocols, spectroscopic data analysis, and discussions on its synthetic utility are presented to offer a comprehensive resource for laboratory application.

Introduction to the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a privileged scaffold in pharmaceutical sciences.[1] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[2] A critical structural feature of N-unsubstituted indazoles is the existence of tautomerism, primarily between the 1H- and 2H-forms. Thermochemical and theoretical studies have consistently shown that the 1H-tautomer is energetically more stable and thus the predominant form.[3]

This compound (CAS No. 169789-36-0) has emerged as a particularly valuable intermediate.[4] The electron-donating methoxy group at the 5-position modulates the electronic character of the aromatic system, while the hydroxymethyl group at the 3-position serves as a primary site for synthetic diversification. This guide aims to consolidate the known chemical properties and provide practical insights into the handling and application of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value / Description | Source(s) |

| CAS Number | 169789-36-0 | [4] |

| Molecular Formula | C₉H₁₀N₂O₂ | [4] |

| Molecular Weight | 178.19 g/mol | [4] |

| Exact Mass | 178.074227566 Da | [4] |

| Appearance | Expected to be a solid, consistent with related indazole derivatives. | |

| Melting Point | Not explicitly reported. The parent compound, (1H-Indazol-3-yl)methanol, has a melting point of 138-139 °C, suggesting this derivative will also be a solid with a relatively high melting point. | [5] |

| Solubility | The parent indazole is soluble in acids but poorly soluble in water and common organic solvents like ether.[3] The presence of the polar hydroxymethyl and methoxy groups is expected to enhance solubility in polar organic solvents such as methanol, ethanol, and DMSO. | |

| pKa | The predicted pKa for the parent compound (1H-Indazol-3-yl)methanol is ~13.56, attributed to the weakly acidic N-H and O-H protons.[5] The methoxy group is not expected to significantly alter this value. |

Synthesis and Purification

The most reliable and direct synthesis of this compound involves the chemoselective reduction of its corresponding aldehyde, 5-Methoxy-1H-indazole-3-carbaldehyde. This precursor is readily accessible from commercially available 5-methoxy-indole.

Retrosynthetic Analysis

A two-step retrosynthetic pathway provides a clear and efficient route to the target molecule from a common starting material.

Caption: Retrosynthesis of the target alcohol.

Synthetic Pathway

Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde This key intermediate can be prepared from 5-methoxy-indole through an optimized procedure involving nitrosation.[6] The reaction proceeds by treating the indole with a nitrosating agent, which induces a ring-opening and subsequent recyclization to form the stable 1H-indazole-3-carbaldehyde structure. This transformation is a powerful method for converting indoles into the corresponding indazoles.

Step 2: Reduction to this compound The aldehyde is reduced to the primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is the reagent of choice for this transformation.

Causality Behind Experimental Choices:

-

Reagent Selection: NaBH₄ is a mild and selective reducing agent. It efficiently reduces aldehydes and ketones without affecting other potentially reducible functional groups within the indazole system, ensuring high chemoselectivity. Its ease of handling and safety profile make it preferable to stronger reducing agents like lithium aluminum hydride (LAH) for this application.

-

Solvent Selection: Methanol is an ideal solvent as it readily dissolves both the aldehyde substrate and the NaBH₄ reagent.[7] It also serves as a proton source to quench the intermediate alkoxide formed during the reaction.

Detailed Experimental Protocol: Reduction of the Aldehyde

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and product purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).[8] Cool the resulting solution to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 70:30 Ethyl Acetate:Hexane. The reaction is complete when the starting aldehyde spot (visualized under UV light) is fully consumed and a new, more polar spot corresponding to the product alcohol appears.

-

Workup and Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding acetone. After stirring for 10 minutes, add water to the mixture and concentrate it under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers. Rationale: Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient extraction.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Post-Reaction Purification Workflow

Caption: Standard purification workflow for the title compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. The following data are predicted based on the known structure and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The spectrum is expected to show a broad singlet for the acidic N-H proton above 12 ppm. The aromatic protons will appear between 6.8 and 7.5 ppm. The methoxy group will present as a sharp singlet around 3.8 ppm. The methylene protons (-CH₂OH) will appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.6 ppm, and the hydroxyl proton will be a broad singlet whose position is concentration-dependent.

-

¹³C NMR (Predicted, 100 MHz, DMSO-d₆): Aromatic carbons are expected in the 95-155 ppm range. The methoxy carbon (-OCH₃) should appear around 55 ppm, and the methylene carbon (-CH₂OH) is expected around 58-62 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 179.0815. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₉H₁₁N₂O₂⁺.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹.

-

Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

This compound possesses three primary reactive sites, making it a highly versatile precursor for constructing diverse chemical libraries.

Caption: Reactivity map of the title compound.

-

Reactions at the Hydroxymethyl Group: The primary alcohol is readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC or DMP for the aldehyde, Jones reagent for the acid). It can also be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions, enabling the introduction of various functional groups.

-

Reactions at the Indazole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent N-alkylation or N-acylation. This modification is crucial for modulating pharmacokinetic properties in drug candidates. Note that reactions can potentially occur at N1 or N2, and controlling this regioselectivity is a common challenge in indazole chemistry.[3]

-

Reactions on the Benzene Ring: The benzene portion of the indazole is susceptible to electrophilic aromatic substitution. The electron-donating methoxy group and the fused pyrazole ring direct incoming electrophiles, although conditions must be chosen carefully to avoid side reactions.

This compound and its derivatives are instrumental in synthesizing molecules targeting the Aryl Hydrocarbon Receptor (AHR), which is implicated in immune regulation and diseases like psoriasis.[9]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for fine chemicals.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of properties and reactivity. Its straightforward synthesis from readily available starting materials, coupled with its multiple handles for synthetic diversification, establishes it as a cornerstone building block for medicinal chemists. The insights into its synthesis, characterization, and reactivity provided in this guide are intended to empower researchers to fully exploit its potential in the discovery and development of next-generation therapeutics.

References

-

(5-Methyl-1H-indazol-3-yl)methanol | C9H10N2O | CID 22477722 - PubChem . PubChem. Available at:[Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . ACS Publications. Available at:[Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC . PubMed Central. Available at:[Link]

-

(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . ResearchGate. Available at:[Link]

-

1H-Indazol-3-ylmethanol | C8H8N2O | CID 1505796 - PubChem . PubChem. Available at:[Link]

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information . Royal Society of Chemistry. Available at:[Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC . NIH. Available at:[Link]

-

Methanol | CH3OH | CID 887 - PubChem . NIH. Available at:[Link]

-

5-methoxy-1H-indazole-3-carbaldehyde | C9H8N2O2 | CID 10080895 - PubChem . PubChem. Available at:[Link]

-

Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis . PubMed. Available at:[Link]

-

5-methoxy-1h-indazole-3-carbaldehyde (C9H8N2O2) . PubChemLite. Available at:[Link]

-

ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview . ResearchGate. Available at:[Link]

- Synthesizing process of 3-methyl-1 H-indazole - Google Patents. Google Patents.

-

Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model . ResearchGate. Available at:[Link]

-

5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem . PubChem. Available at:[Link]

-

(3-methoxy-5-isothiazolyl)methanol - Chemical Synthesis Database . Chemical Synthesis Database. Available at:[Link]

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents. Google Patents.

-

(1-methyl-1H-indazol-3-yl)methanol . MySkinRecipes. Available at:[Link]

-

Selective Methanol Synthesis from CO2 Hydrogenation over an In2O3/Co/C-N Catalyst . ResearchGate. Available at:[Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes . Biological and Molecular Chemistry. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methanol ACS spectrophotometric grade, = 99.9 67-56-1 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (5-Methoxy-1H-indazol-3-yl)methanol: A Key Building Block in Modern Drug Discovery

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of (5-Methoxy-1H-indazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and its burgeoning role as a critical intermediate in the development of targeted therapeutics, particularly in the field of oncology.

Core Compound Identity

-

Chemical Name: this compound

-

Molecular Formula: C₉H₁₀N₂O₂[2]

-

Molecular Weight: 178.19 g/mol [2]

-

Structure:

Chemical Structure of this compound Caption: Structure of this compound.

Introduction to the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in drug discovery, serving as a bioisostere for the indole ring found in many biologically active molecules.[3][4] This structural similarity allows indazole derivatives to interact with a wide array of biological targets, often with improved pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.[3] The strategic incorporation of a methoxy group at the 5-position, as seen in the topic compound, can significantly influence the molecule's electronic properties and its binding affinity to target proteins.[5]

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[4][6] Notably, they are prominent in the development of kinase inhibitors, a class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth and proliferation.[4][7]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 5-methoxy-indole. The key intermediate is 5-Methoxy-1H-indazole-3-carbaldehyde, which is then reduced to the desired alcohol.

Part 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde

A robust method for the synthesis of the aldehyde precursor involves the nitrosation of 5-methoxy-indole.[8][9] This reaction proceeds via a multistep pathway initiated by the nitrosation at the C3 position of the indole ring, leading to an oxime intermediate, which then undergoes ring-opening and subsequent ring-closure to form the indazole-3-carbaldehyde.[10]

Experimental Protocol:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere and cooled to 0°C, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Slowly add 2 N aqueous HCl (2.7 equivalents) at 0°C and stir for 10 minutes.[10]

-

Addition of 5-Methoxy-indole: Prepare a solution of 5-methoxy-indole (1 equivalent) in DMF. Using a syringe pump, add this solution to the nitrosating mixture at 0°C over 2 hours.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.[8][9] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Extract the reaction mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 5-Methoxy-1H-indazole-3-carbaldehyde as a yellowish solid.[8][9]

Caption: Synthesis of the aldehyde intermediate.

Part 2: Reduction to this compound

The final step in the synthesis is the reduction of the aldehyde group of 5-Methoxy-1H-indazole-3-carbaldehyde to a primary alcohol. This transformation is commonly achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol:

-

Dissolution: Dissolve 5-Methoxy-1H-indazole-3-carbaldehyde in methanol at room temperature.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Reaction: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Caption: Reduction to the final alcohol product.

Compound Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Property | Data |

| ¹H NMR (DMSO-d₆, ppm) | δ 12.5 (br s, 1H, NH), 7.5 (d, 1H), 7.3 (d, 1H), 6.9 (dd, 1H), 5.5 (t, 1H, OH), 4.7 (d, 2H, CH₂), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 155.0, 149.0, 140.0, 122.0, 121.0, 114.0, 100.0, 56.0 (CH₂OH), 55.5 (OCH₃) |

| Appearance | Off-white to pale yellow solid |

Note: The NMR data presented here are representative and may vary slightly depending on the solvent and experimental conditions.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The hydroxymethyl group at the 3-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design programs.

Role as a Kinase Inhibitor Intermediate

A primary application of this compound is in the synthesis of kinase inhibitors for cancer therapy.[11] The indazole core mimics the hinge-binding motif of ATP, allowing for competitive inhibition of kinase activity. The 5-methoxy group can contribute to favorable interactions within the ATP-binding pocket of various kinases.

Derivatives of this compound have been investigated as inhibitors of several key oncogenic kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs)

-

Anaplastic Lymphoma Kinase (ALK)

-

Polo-like Kinase 4 (PLK4)

Caption: Mechanism of action for indazole-based kinase inhibitors.

Conclusion

This compound is a synthetically accessible and highly versatile intermediate with significant potential in the field of drug discovery. Its indazole core, decorated with a strategically placed methoxy group and a functionalizable methanol moiety, makes it an attractive starting point for the development of novel kinase inhibitors and other targeted therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the ongoing research and development efforts of scientists in the pharmaceutical and biotechnology sectors.

References

-

Chemspace. This compound. [Link]

-

MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]

-

PubMed. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. [Link]

- (1H-indazol-5-yl)methanol Product Page. [No valid URL found]

-

ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

-

PubMed. Indazole Derivatives: Promising Anti-tumor Agents. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

RSC Publishing. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

-

PubChem. (5-Methyl-1H-indazol-3-yl)methanol. [Link]

-

PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

-

NIH. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

-

PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

European Patent Office. INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

ResearchGate. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. thno.org [thno.org]

- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5-Methyl-1H-indazol-3-yl)methanol | C9H10N2O | CID 22477722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NP-MRD: 13C NMR Spectrum (1D, 225 MHz, Methanol-d4, simulated) (NP0042957) [np-mrd.org]

- 7. benchchem.com [benchchem.com]

- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (1H-indazol-5-yl)methanol [myskinrecipes.com]

A Technical Guide to the Synthesis of (5-Methoxy-1H-indazol-3-yl)methanol from 5-methoxyindole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, acting as a crucial bioisostere of indole in numerous clinically significant kinase inhibitors. This guide provides an in-depth, technical overview of a robust and efficient two-step synthetic pathway to (5-Methoxy-1H-indazol-3-yl)methanol, a valuable building block for drug discovery, starting from the readily available 5-methoxyindole. The synthesis pivots on a high-yield, nitrosation-mediated ring expansion to form the key intermediate, 5-methoxy-1H-indazole-3-carboxaldehyde, followed by a selective reduction to the target alcohol. This document details the mechanistic rationale, field-proven experimental protocols, and comprehensive characterization data to ensure reproducibility and success for professionals in drug development and chemical research.

Strategic Overview: From Indole to Indazolylmethanol

The conversion of an indole core to a 3-substituted indazole presents a synthetic challenge. Direct functionalization of a pre-formed indazole at the C3 position, for instance via Vilsmeier-Haack formylation, is generally ineffective.[1] Therefore, a more strategic approach is required where the desired C3 substituent is installed concurrently with the formation of the indazole ring.

The strategy outlined herein achieves this through a two-step sequence:

-

Ring Expansion: Conversion of 5-methoxyindole into 5-methoxy-1H-indazole-3-carboxaldehyde via an optimized nitrosation reaction.

-

Reduction: Chemoselective reduction of the intermediate aldehyde to the target primary alcohol, this compound.

This pathway is not only efficient but also leverages mild conditions, making it suitable for a wide range of laboratory settings.

Figure 1: Overall two-step synthetic workflow.

Part I: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde

The cornerstone of this synthesis is the transformation of the indole ring into the indazole system. This is accomplished through a carefully optimized nitrosation procedure that works exceptionally well for electron-rich indoles like the 5-methoxy derivative.[1]

Mechanistic Rationale & Causality

The reaction proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosating agent (formed in situ from sodium nitrite and HCl) on the electron-rich C3 position of the indole ring.[1]

-

C3-Nitrosation: The indole nucleophilically attacks the nitrosonium ion (NO⁺) to form a C3-nitrosoindole intermediate. This rapidly tautomerizes to the more stable oxime (Intermediate 2 ).

-

Ring-Opening: The oxime intermediate facilitates the nucleophilic addition of water at the C2 position of the indole ring. This addition triggers the cleavage of the C2-N1 bond, opening the five-membered ring to form a reactive ortho-aminoaryl intermediate.

-

Ring Closure (Cyclization): The terminal amino group of the ring-opened intermediate then undergoes intramolecular condensation with the oxime nitrogen, followed by elimination of water, to form the stable 1H-indazole ring system, yielding the desired 1H-indazole-3-carboxaldehyde.

A critical parameter for success with electron-rich indoles is the method of addition. Slow "reverse addition" of the indole solution to the pre-formed nitrosating mixture is crucial.[1] This maintains a low concentration of the nucleophilic indole at all times, which significantly minimizes a key side reaction: the formation of dimeric species where a second indole molecule attacks the reactive oxime intermediate.[1]

Caption: Key mechanistic steps of the nitrosation reaction.

Detailed Experimental Protocol: Part I

This protocol is adapted from the optimized procedure reported by Fabis et al., which gives a high yield for this specific substrate.[1]

Materials & Equipment:

-

5-Methoxyindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc), Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, ice bath, magnetic stirrer, syringe pump

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Procedure:

-

Prepare Nitrosating Mixture: In a round-bottom flask under an argon or nitrogen atmosphere, dissolve sodium nitrite (NaNO₂) in deionized water and DMF. Cool the flask to 0 °C using an ice bath.

-

To this cooled, stirring solution, slowly add 2 N aqueous HCl. Stir the resulting mixture at 0 °C for 10 minutes.

-

Prepare Indole Solution: In a separate flask, dissolve the 5-methoxyindole in DMF.

-

Slow Addition: Using a syringe pump, add the 5-methoxyindole solution to the nitrosating mixture at 0 °C over a period of 2 hours. This slow, controlled addition is critical to prevent side-product formation.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

-

Combine the organic layers and wash three times with water, followed by one wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a petroleum ether/EtOAc gradient, e.g., 8:2) to yield the pure product as a yellowish solid.[1]

Quantitative Data & Characterization

| Reagent/Parameter | Amount (for 3 mmol scale) | Molar Equivalents |

| 5-Methoxyindole | 441 mg | 1.0 |

| Sodium Nitrite (NaNO₂) | 1.65 g | 8.0 |

| 2 N Hydrochloric Acid (HCl) | 4.0 mL | 2.7 |

| Reaction Time | 3 hours (post-addition) | - |

| Temperature | 0 °C (addition), RT (reaction) | - |

| Reported Yield | 91% (480 mg) | - |

Characterization Data for 5-Methoxy-1H-indazole-3-carboxaldehyde:

-

Appearance: Yellowish solid

-

¹H NMR (300 MHz, DMSO-d₆): δ 14.06 (brs, 1H), 10.16 (s, 1H), 7.61 (d, J = 9.0 Hz, 1H), 7.49 (d, J = 2.5 Hz, 1H), 7.12 (dd, J = 9.0, 2.5 Hz, 1H), 3.84 (s, 3H).

-

¹³C NMR (75 MHz, DMSO-d₆): δ 187.3, 156.6, 143.1, 136.9, 121.3, 119.3, 112.3, 99.7, 55.4.

-

HRMS (ESI⁻): m/z calculated for [M-H]⁻ C₉H₇N₂O₂: 175.0508, found: 175.0503.

Part II: Reduction to this compound

The final step is the straightforward and high-yielding reduction of the aldehyde functional group to a primary alcohol.

Choice of Reducing Agent: A Case for Chemoselectivity

Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[2]

-

Expertise & Causality: NaBH₄ is a mild and chemoselective reducing agent.[2][3] It readily reduces aldehydes and ketones but does not affect more stable functionalities like esters, amides, or the aromatic indazole ring system under standard conditions.[3] This selectivity prevents over-reduction and ensures a clean conversion to the desired alcohol. Its operational simplicity and safety profile are superior to stronger, less selective hydrides like lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocol: Part II

This is a general, robust protocol for the NaBH₄ reduction of heteroaromatic aldehydes.

Materials & Equipment:

-

5-Methoxy-1H-indazole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Round-bottom flask, ice bath, magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

Dissolution: Dissolve the 5-methoxy-1H-indazole-3-carboxaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reductant: To the stirring solution, add sodium borohydride (NaBH₄) portion-wise. Be cautious, as hydrogen gas evolution will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

-

Solvent Removal: Remove the bulk of the methanol under reduced pressure.

-

Extraction: Extract the remaining aqueous mixture multiple times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purification: The product can be purified by recrystallization or silica gel chromatography if necessary to afford pure this compound.

Quantitative Data

| Reagent/Parameter | Amount (for 1 mmol scale) | Molar Equivalents |

| 5-Methoxy-1H-indazole-3-carboxaldehyde | 176 mg | 1.0 |

| Sodium Borohydride (NaBH₄) | 45 mg | 1.2 |

| Solvent | Methanol or Ethanol | ~10 mL |

| Reaction Time | 1-2 hours | - |

| Temperature | 0 °C to RT | - |

| Expected Yield | >90% | - |

Conclusion

This guide presents a validated, two-step synthesis for producing this compound from 5-methoxyindole. The key transformation—an optimized nitrosation-mediated ring expansion—provides the crucial aldehyde intermediate in excellent yield. The subsequent selective reduction is a clean and efficient process. The detailed protocols and mechanistic insights provided herein constitute a self-validating system, empowering researchers in medicinal chemistry and drug development with a reliable method to access this valuable indazole-based building block.

References

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]

-

Cailly, T. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. Available at: [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Cailly, T. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. U.S. National Library of Medicine. Available at: [Link]

-

5-Methoxy-1H-indazole-3-carbaldehyde. Chem-Impex. Available at: [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

-

Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. SciELO. Available at: [Link]

-

Reduction using sodium borohyride? ResearchGate. Available at: [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Methoxy-1H-indazol-3-yl)methanol

Introduction

(5-Methoxy-1H-indazol-3-yl)methanol is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds, including kinase inhibitors and anti-cancer agents.[1] Accurate structural elucidation is the bedrock of chemical research and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the molecular structure of organic compounds in solution.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of NMR signals. The structure of this compound with the systematic numbering used for spectral assignment is presented below.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The predictions are based on established chemical shift theory and data from analogous compounds.[3][4][5] The choice of solvent is critical; DMSO-d₆ is recommended as it is capable of dissolving the compound and allows for the observation of exchangeable protons (NH and OH).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (1-H) | ~12.9 | Broad Singlet (br s) | - | Position is concentration and temperature dependent. Similar to other indazole NH protons.[2] |

| H-4 | ~7.45 | Doublet (d) | J ≈ 8.8 | Coupled to H-6. Electron-donating OMe at C-5 shifts this upfield relative to unsubstituted indazole. |

| H-6 | ~7.00 | Doublet of Doublets (dd) | J ≈ 8.8, 2.0 | Coupled to H-4 (ortho) and H-7 (meta). |

| H-7 | ~7.20 | Doublet (d) | J ≈ 2.0 | Coupled to H-6 (meta). Often the most downfield of the aromatic protons in this spin system. |

| CH₂ (C8-H) | ~4.80 | Singlet (s) | - | Benzylic protons adjacent to an OH group. The signal may broaden and coupling to the OH proton is not typically observed due to rapid exchange.[6] |

| OH | ~5.40 | Broad Singlet (br s) | - | Position and broadness are highly dependent on solvent, concentration, and temperature. Disappears upon D₂O shake.[6] |

| OCH₃ (C9-H) | ~3.80 | Singlet (s) | - | Typical chemical shift for a methoxy group on an aromatic ring.[7] |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom No. | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | ~142.0 | Carbon bearing the methanol group, expected to be downfield. |

| C3a | ~122.0 | Bridgehead carbon. |

| C4 | ~120.5 | Aromatic CH. |

| C5 | ~155.0 | Aromatic carbon attached to the electron-donating methoxy group, significantly shifted downfield.[6] |

| C6 | ~112.0 | Aromatic CH. |

| C7 | ~101.0 | Aromatic CH, shifted significantly upfield due to the ortho/para directing effect of the methoxy group. |

| C7a | ~139.0 | Bridgehead carbon. |

| CH₂ (C8) | ~57.0 | Aliphatic carbon attached to an oxygen atom and a heterocyclic ring.[8] |

| OCH₃ (C9) | ~55.5 | Typical chemical shift for an aromatic methoxy carbon. A value around 56 ± 1 ppm is standard.[4] |

Expert Analysis and Causality

-

¹H NMR Rationale : The aromatic region of the ¹H NMR spectrum is expected to show an AMX spin system for protons H-7, H-6, and H-4. The electron-donating methoxy group at the C-5 position increases electron density at the ortho (C-4, C-6) and para (no proton) positions, causing an upfield shift (lower ppm) for these protons compared to an unsubstituted indazole. The CH₂ protons of the methanol group are in a "benzylic-like" position, adjacent to both the heterocyclic ring and a hydroxyl group, leading to a predicted shift around 4.80 ppm.[9] The NH and OH protons are exchangeable and their signals are typically broad singlets, the positions of which are highly variable.[10]

-

¹³C NMR Rationale : In the ¹³C NMR spectrum, the most notable feature is the significant downfield shift of C-5 to ~155.0 ppm, a direct consequence of its attachment to the electronegative oxygen of the methoxy group. Conversely, the ortho (C-4, C-6) and para (C-7a) carbons experience increased shielding. The carbon of the methanol group (C8) is expected in the 50-65 ppm range, typical for carbons bonded to an oxygen atom.[6] The methoxy carbon itself (C9) gives a characteristic signal around 55.5 ppm.[3]

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.

Sample Preparation

-

Weighing : Accurately weigh 5-10 mg of this compound.

-

Solvent Selection : Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). DMSO-d₆ is recommended to observe the labile NH and OH protons.

-

Dissolution : Cap the tube and gently agitate or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required.

-

Internal Standard (Optional) : Tetramethylsilane (TMS) can be used as an internal reference (0.00 ppm). However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) is standard and reliable.[11]

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided for a 500 MHz spectrometer and should be adjusted accordingly for other field strengths.

¹H NMR Acquisition:

-

Pulse Program : Standard single-pulse experiment (e.g., Bruker 'zg30').

-

Spectral Width : 16 ppm (from -2 to 14 ppm).

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay (d1) : 2-5 seconds. A longer delay ensures full relaxation of all protons, especially the slowly relaxing quaternary carbons' satellites, leading to more accurate integration.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program : Proton-decoupled experiment with NOE (e.g., Bruker 'zgpg30').

-

Spectral Width : 240 ppm (from -10 to 230 ppm).

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

D₂O Shake (for OH/NH identification):

-

Acquire a standard ¹H NMR spectrum.

-

Remove the NMR tube from the spectrometer.

-

Add 1-2 drops of deuterium oxide (D₂O) to the tube.

-

Cap and shake gently to mix.

-

Re-acquire the ¹H NMR spectrum. The signals corresponding to the OH and NH protons will either disappear or significantly decrease in intensity, confirming their assignment.[6]

Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption peaks. Apply an automatic baseline correction.

-

Calibration : Calibrate the chemical shift axis by setting the residual DMSO-d₆ solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[12]

-

Integration and Peak Picking : Integrate all signals in the ¹H spectrum to determine proton ratios. Pick all peaks in both ¹H and ¹³C spectra.

Workflow Visualization

The following diagrams illustrate the key relationships and processes described in this guide.

Caption: Experimental workflow for NMR analysis.

References

-

Indonesian Journal of Science & Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.

-

Sigma-Aldrich. NMR Chemical Shifts of Impurities.

-

ResearchGate. 1H NMR spectra indicate the change of chemical shift of methoxy group....

-

ACS Publications. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

-

ResearchGate. (2021). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.

-

MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

-

Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate.

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

-

The Royal Society of Chemistry. Electronic Supplementary Information.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

The Royal Society of Chemistry. Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information.

-

Synblock. (1H-Indazol-5-YL)methanol.

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift.

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

-

ChemicalBook. 5-METHOXY-1H-INDAZOLE.

-

Chemistry Stack Exchange. (2020). Why is H in OH group is more shielded than in H in CH2 group (ethanol NMR spectroscopy)?.

- Abraham, R. J., et al. (2011). 1H chemical shifts in NMR. Part 18.

-

Benchchem. Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.

-

ResearchGate. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol.

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Solubility and Stability of (5-Methoxy-1H-indazol-3-yl)methanol

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure" due to its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-hypertensive properties.[1][2][3] The molecule of interest, (5-Methoxy-1H-indazol-3-yl)methanol, incorporates this key heterocycle, suggesting its potential as a valuable research compound. However, before any meaningful biological evaluation can occur, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the aqueous and organic solubility, as well as the chemical stability, of this compound. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing preclinical development.

Physicochemical Profile: The Foundation of Developability

A compound's solubility and stability are intrinsically linked to its structural and electronic properties. The 1H-indazole tautomer is generally the most thermodynamically stable form, providing a degree of aromatic stability to the core structure.[2][3][4] The key functional groups of this compound—the methoxy ether, the primary alcohol, and the amphoteric indazole ring—will govern its behavior in different environments.

Table 1: Predicted & Analog-Derived Physicochemical Properties

| Property | Estimated Value/Information | Significance in Drug Development |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O | Foundational for all molarity-based calculations. |

| Molecular Weight | 178.19 g/mol (Calculated) | Essential for preparing solutions of known concentrations. |

| pKa | ~1.0 (Indazolium Cation), ~13.9 (Indazole N-H)[5] | Governs the ionization state and thus solubility in pH-dependent aqueous media. |

| Predicted XLogP3 | 1.1 (Based on 5-Methyl analog)[6] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Polar Surface Area | 48.9 Ų (Based on 1H-Indazol-3-ylmethanol)[7] | Influences membrane transport and interactions with polar solvents. |

A Systematic Approach to Solubility Assessment

Solubility is a critical determinant of a compound's bioavailability and formulation potential. A multi-faceted approach, evaluating both thermodynamic and kinetic solubility in various media, is essential.

Rationale for Solvent Selection

-

Aqueous Buffers (pH 4.5, 6.8, 7.4): These are selected to mimic physiological conditions in the gastrointestinal tract and blood, providing insight into potential absorption and systemic behavior. The compound's pKa suggests its solubility will be pH-dependent.

-

Common Organic Solvents (DMSO, Ethanol, Methanol): Dimethyl sulfoxide (DMSO) is a standard for creating high-concentration stock solutions for in vitro screening. Ethanol and methanol are common co-solvents in formulation and analytical sample preparation.[8]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility, representing the true saturation point of the compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials.

-

Solvent Addition: Add 1.0 mL of each selected solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to the respective vials.

-

Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Dilution & Analysis: Carefully aspirate a known volume of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with an appropriate mobile phase and analyze using a validated quantification method, such as the HPLC-UV protocol detailed below.

Experimental Protocol: Kinetic Solubility in Aqueous Buffer

This high-throughput method is relevant for early drug discovery, as it reflects the solubility of a compound when rapidly precipitated from a DMSO stock, mimicking screening assay conditions.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.

-

Aqueous Addition: Add a large excess of aqueous buffer (e.g., pH 7.4 PBS) to each well. The rapid change in solvent polarity will induce precipitation in wells where the concentration exceeds the kinetic solubility limit.

-

Incubation & Measurement: Allow the plate to incubate for a set period (e.g., 2 hours). Measure the turbidity (nephelometry) or use an automated image-based system to determine the concentration at which precipitation first occurs.

Comprehensive Stability Profiling

Assessing a compound's stability under various stress conditions is mandated by regulatory guidelines and is crucial for identifying potential degradation pathways, determining shelf-life, and developing a stable formulation.[9][10][11]

The Central Role of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. Its purpose is to quantify the decrease in the active compound's concentration while simultaneously resolving it from any potential impurities or degradation products.

Proposed HPLC-UV Method:

-

Column: C18 Reverse-Phase, 150 x 4.6 mm, 5 µm particle size.[12]

-

Mobile Phase: A gradient of Mobile Phase A (10 mM potassium dihydrogen phosphate, pH 3.8) and Mobile Phase B (Acetonitrile/Methanol, 50:50 v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 271 nm (or a λmax determined by UV-Vis scan of the compound).[12]

-

Injection Volume: 10-30 µL.[12]

-

Validation: This method must be validated for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, providing rapid insight into its intrinsic stability and potential degradation products.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 0.5 mg/mL) in an appropriate solvent system (e.g., 50:50 Acetonitrile:Water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl and incubate at 60 °C.

-

Base Hydrolysis: Add 1N NaOH and incubate at 60 °C.

-

Oxidative Degradation: Add 3-6% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Incubate the solution and solid compound at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solution and solid compound to a calibrated light source according to ICH Q1B guidelines.

-

-

Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization & Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Long-Term Stability Protocol (ICH Guidelines)

These studies evaluate the compound's stability under standardized storage conditions to predict its shelf-life.[11]

Step-by-Step Methodology:

-

Sample Packaging: Place the solid compound in appropriate containers (e.g., sealed glass vials).

-

Storage: Store the samples in calibrated stability chambers under long-term (25 °C / 60% RH) and accelerated (40 °C / 75% RH) conditions.[9][11]

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[9]

-

Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using the validated HPLC method.

Data Interpretation & Visualization

Solubility Data Presentation

Solubility results should be compiled into a clear, concise table for easy comparison across different conditions.

Table 2: Example Solubility Data Summary

| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| Water | 25 | Thermodynamic | [Experimental Result] | [Calculated Result] |

| PBS, pH 7.4 | 25 | Thermodynamic | [Experimental Result] | [Calculated Result] |

| PBS, pH 7.4 | 25 | Kinetic | [Experimental Result] | [Calculated Result] |

| Ethanol | 25 | Thermodynamic | [Experimental Result] | [Calculated Result] |

| DMSO | 25 | Thermodynamic | >10,000 | >56,120 |

Stability Data Analysis

Stability is reported as the percentage of the initial compound remaining. The formation of degradation products is monitored by the appearance and growth of new peaks in the chromatogram.

Table 3: Example Forced Degradation Data Summary (% Assay Remaining)

| Stress Condition | Time (hours) | % Assay Remaining | Major Degradant RRT |

|---|---|---|---|

| 1N HCl, 60 °C | 8 | 85.2% | 0.85 |

| 1N NaOH, 60 °C | 8 | 91.5% | 1.15 |

| 6% H₂O₂, RT | 24 | 78.9% | 0.92, 1.30 |

| 80 °C (Solid) | 24 | 99.1% | N/A |

| Photolytic | 24 | 96.4% | 1.08 |

*RRT = Relative Retention Time

Visualizing Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships.

Caption: High-level workflow for solubility and stability assessment.

Caption: Postulated degradation pathways under stress conditions.

Conclusion and Forward Look

The systematic evaluation of solubility and stability, as outlined in this guide, is a non-negotiable step in the early-stage development of any promising compound. For this compound, the data generated from these studies will directly inform critical decisions regarding its feasibility as a drug candidate, guide the development of appropriate formulations, and establish a foundation for regulatory submissions. By adhering to these robust, scientifically-grounded protocols, researchers can confidently and efficiently characterize this molecule, unlocking its full therapeutic potential.

References

- Taylor & Francis Online. (2022). Analytical methods – Knowledge and References.

- MDPI. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubChem. 5-methoxy-1H-indazole-3-carboxylic acid.

- PubChem. 5-methoxy-3-phenyl-1H-indazole.

- MDPI. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PubMed Central (PMC). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.

- ResearchGate. (2013). Synthesis of new indazole derivatives as potential antioxidant agents.

- Wikipedia. Indazole.

- PubChem. (5-Methyl-1H-indazol-3-yl)methanol.

- PubChem. 1H-Indazol-3-ylmethanol.

- Sigma-Aldrich. Product Information Sheet - Phencyclidine Hydrochloride.

- European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products.

- Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- National Institutes of Health (NIH). (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. (5-Methyl-1H-indazol-3-yl)methanol | C9H10N2O | CID 22477722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Indazol-3-ylmethanol | C8H8N2O | CID 1505796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. www3.paho.org [www3.paho.org]

- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

The Multifaceted Biological Activities of 5-Methoxy-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 5-Methoxy-1H-Indazole

In the landscape of medicinal chemistry, the indazole core stands out as a "privileged scaffold," a molecular framework that consistently demonstrates a broad range of biological activities.[1][2] The strategic incorporation of a methoxy group at the 5-position of the 1H-indazole ring gives rise to a class of compounds with profound and diverse pharmacological potential. This technical guide provides an in-depth exploration of the biological activities of 5-methoxy-1H-indazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise, mechanisms of action, and the experimental methodologies used to evaluate them.

The 5-methoxy-1H-indazole scaffold is a versatile platform for the development of novel therapeutic agents, with derivatives showing significant promise in oncology, neuropharmacology, and anti-inflammatory applications.[3][4][5] The presence of the 5-methoxy group is not merely an arbitrary substitution; it critically influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby dictating its interaction with various biological targets.[3] This guide will delve into the causality behind experimental choices in the synthesis and evaluation of these compounds, providing a trustworthy and authoritative resource for advancing drug discovery efforts.

I. Synthetic Strategies for 5-Methoxy-1H-Indazole Derivatives

The synthesis of the 5-methoxy-1H-indazole core and its derivatives is a critical first step in exploring their biological potential. A common and effective method involves the diazotization of a substituted aniline, such as 4-methoxy-2-methylaniline, followed by cyclization.[6]

Exemplary Protocol: Synthesis of 5-Methoxy-1H-Indazole

This protocol outlines a general procedure for the synthesis of the core 5-methoxy-1H-indazole scaffold.

Materials:

-

4-Methoxy-2-methylaniline

-

Sodium nitrite

-

Acetic acid

-

Chloroform

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., chloroform/methanol mixture)

Procedure:

-

Under ice-water bath conditions, slowly add a solution of sodium nitrite in water to a solution of 4-methoxy-2-methylaniline in acetic acid. The temperature should be carefully controlled to not exceed 25°C.

-

Stir the reaction mixture continuously at room temperature overnight.

-

After the reaction is complete, pour the mixture into water and extract the product with chloroform.

-

Combine the organic layers, wash with a saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield 5-methoxy-1H-indazole.[6]

Characterization: The final product should be characterized using techniques such as 1H-NMR to confirm its structure.[6]

II. Anticancer Activity: Targeting Kinases and Inducing Apoptosis

A significant area of investigation for 5-methoxy-1H-indazole derivatives is their potent anti-cancer activity.[4][7] These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of protein kinases and the induction of apoptosis.[4][7]

The indazole scaffold is a key component in several commercially available anticancer drugs, including axitinib, linifanib, and pazopanib, highlighting its importance in oncology.[4] Derivatives of 5-methoxy-1H-indazole have been specifically investigated as inhibitors of kinases like Glycogen Synthase Kinase-3 (GSK-3), with the 5-methoxy group being crucial for high potency.[4]

Mechanism of Action: Kinase Inhibition

Many 5-methoxy-1H-indazole derivatives exert their anticancer effects by binding to the ATP-binding site of protein kinases, which are crucial for cell signaling, proliferation, and survival.[4]

Caption: Kinase inhibition by 5-methoxy-1H-indazole derivatives disrupts cancer cell signaling.

Experimental Evaluation of Anticancer Activity

The antiproliferative activity of these derivatives is typically assessed using in vitro cytotoxicity assays against various cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-methoxy-1H-indazole derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [7] |

| 1H-indazole-3-carboxamide derivative 49 | GSK-3β | 1.7 | [4] |

| 1H-indazole-3-carboxamide derivative 50 | GSK-3β | 0.35 | [4] |

III. Neuropharmacological Applications: Modulating Serotonergic Pathways and Targeting Alzheimer's Disease

The 5-methoxy-1H-indazole scaffold has also demonstrated significant potential in the treatment of neurological disorders.[8] This is largely due to its structural similarity to endogenous neurotransmitters like serotonin, allowing these derivatives to act as potent serotonin receptor agonists.[9][10] Furthermore, novel derivatives are being explored as multi-target agents for Alzheimer's disease.[11][12][13]

Serotonin Receptor Agonism

Indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a powerful psychedelic, have been synthesized and evaluated for their activity at serotonin 2A (5-HT2A) receptors.[9][10] The indazole ring serves as an effective bioisostere for the indole nucleus of tryptamines.[9][10]

Caption: 5-Methoxy-1H-indazole derivatives as serotonin receptor agonists.

Multi-Target Approach for Alzheimer's Disease

Researchers have developed 5-substituted indazole derivatives that exhibit a multitarget profile by inhibiting both cholinesterases (AChE and BuChE) and β-secretase (BACE1), key enzymes in the pathology of Alzheimer's disease.[11][12][13] Some of these compounds also demonstrate anti-inflammatory and neuroprotective effects.[11][12][13]

IV. Anti-inflammatory Activity: Inhibition of Key Inflammatory Mediators

Indazole derivatives have long been recognized for their anti-inflammatory properties.[5][14] The 5-methoxy substitution can enhance this activity. For instance, 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol has been shown to be a potent inhibitor of 5-lipoxygenase, an enzyme involved in the production of inflammatory leukotrienes.[15]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14]

Experimental Workflow: Evaluating Anti-inflammatory Activity

Caption: Workflow for assessing the anti-inflammatory properties of indazole derivatives.

V. Structure-Activity Relationships (SAR): The Decisive Role of the 5-Methoxy Group

Structure-activity relationship studies are fundamental to understanding how chemical structure influences biological activity. For indazole derivatives, the position and nature of substituents on the indazole ring are critical. The 5-methoxy group, in particular, has been shown to be a key determinant of potency and selectivity for various targets.[3][4]

For example, in a series of 1H-indazole-3-carboxamide derivatives designed as GSK-3 inhibitors, compounds with a 5-methoxy group were significantly more potent than those with a methyl group at the same position.[4] This suggests that the electronic and hydrogen-bonding properties of the methoxy group are crucial for optimal interaction with the target enzyme.[4]

VI. Conclusion and Future Directions

5-Methoxy-1H-indazole derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer agents, neuropharmacological modulators, and anti-inflammatory compounds underscores the value of the indazole scaffold in drug discovery. The strategic placement of the 5-methoxy group is a recurring theme in the development of potent and selective derivatives.

Future research should continue to explore the vast chemical space around the 5-methoxy-1H-indazole core. The development of novel synthetic methodologies will enable the creation of more diverse libraries for high-throughput screening. Furthermore, a deeper understanding of the mechanisms of action, including off-target effects and pharmacokinetic profiles, will be crucial for translating the therapeutic potential of these compounds into clinical applications. The continued investigation of 5-methoxy-1H-indazole derivatives holds great promise for the development of next-generation therapeutics for a range of debilitating diseases.

VII. References

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). [Link]

-

PubMed. 1,5-Disubstituted indazol-3-ols With Anti-Inflammatory Activity. (n.d.). [Link]

-

ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). [Link]

-

National Institutes of Health. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). [Link]

-

MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (n.d.). [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). [Link]

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). [Link]

-

PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). [Link]

-

National Institutes of Health. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). [Link]

-

National Institutes of Health. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (n.d.). [Link]

-

MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). [Link]

-

ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). [Link]

-

Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). [Link]

-

RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). [Link]

-

The Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). [Link]

-

Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives. (2022). [Link]

-

Publikationen der UdS. N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (n.d.). [Link]

-

JCDR. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). [Link]

-

ResearchGate. (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025). [Link]

-

ResearchGate. (PDF) Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (2025). [Link]

-

PubMed. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (n.d.). [Link]

-

ResearchGate. Different biological activities reported with Indazole derivatives. (n.d.). [Link]

-

Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. (n.d.). [Link]

-

ResearchGate. Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. (2025). [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). [Link]

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. (n.d.). [Link]

-

PubMed. Importance of Indazole against Neurological Disorders. (n.d.). [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcdr.net [jcdr.net]

- 6. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]